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molecular formula C34H36FN5O2 B1662126 N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide CAS No. 1094873-14-9

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide

Cat. No. B1662126
M. Wt: 565.7 g/mol
InChI Key: OVUNRYUVDVWTTE-UHFFFAOYSA-N
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Patent
US08338426B2

Procedure details

A solution of N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide (0.16 g, 0.4 mmol) and methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester (0.06 g, 0.2 mmol) in DMF (1 mL) was heated at 50° C. After five hours, the reaction mixture was quenched with H2O (5 mL) and extracted with EtOAc (4×10 mL). The organic extracts were combined, dried (Na2SO4), and the solvent was evaporated under reduced pressure. Chromatography of the residue (SiO2: NH3 (MeOH):CH2Cl2) yielded the title compound.
Name
N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:14][C:15](=[O:28])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]2[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=2)[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[CH2:29]([N:31]([CH2:46][CH3:47])[C:32]([CH:34](OS(C)(=O)=O)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)=[O:33])[CH3:30]>CN(C=O)C>[NH3:8].[CH2:46]([N:31]([CH2:29][CH3:30])[C:32]([CH:34]([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[N:11]1[CH2:12][CH2:13][N:8]([C:7]2[CH:6]=[CH:5][C:4]([NH:14][C:15](=[O:28])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=3)=[CH:3][C:2]=2[F:1])[CH2:9][CH2:10]1)=[O:33])[CH3:47]

Inputs

Step One
Name
N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide
Quantity
0.16 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCNCC1)NC(C1=C(C=CC=C1)C=1C=NC=CC1)=O
Name
methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester
Quantity
0.06 g
Type
reactant
Smiles
C(C)N(C(=O)C(C1=CC=CC=C1)OS(=O)(=O)C)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with H2O (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C)N(C(=O)C(N1CCN(CC1)C1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C=1C=NC=CC1)=O)F)C1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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